![molecular formula C24H18N4 B12928823 9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine](/img/structure/B12928823.png)
9H,9'H-[1,1'-Bicarbazole]-2,2'-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9H,9’H-[1,1’-Bicarbazole]-2,2’-diamine is an organic compound belonging to the carbazole family. Carbazoles are known for their unique electronic properties, making them valuable in various scientific and industrial applications. This compound features two carbazole units connected through a central nitrogen atom, forming a bicarbazole structure. Its unique molecular configuration endows it with distinct chemical and physical properties, making it a subject of interest in materials science and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H,9’H-[1,1’-Bicarbazole]-2,2’-diamine typically involves the coupling of two carbazole units. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of carbazole boronic acid and a halogenated carbazole derivative under specific conditions, such as the presence of a palladium catalyst, a base like potassium carbonate, and a solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of 9H,9’H-[1,1’-Bicarbazole]-2,2’-diamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 9H,9’H-[1,1’-Bicarbazole]-2,2’-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted carbazole compounds .
科学的研究の応用
9H,9’H-[1,1’-Bicarbazole]-2,2’-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug development and as a component in pharmaceutical formulations.
作用機序
The mechanism by which 9H,9’H-[1,1’-Bicarbazole]-2,2’-diamine exerts its effects is primarily related to its electronic properties. The compound can act as an electron donor or acceptor, facilitating charge transfer processes. In OLEDs, it functions as a hole-transport material, enhancing the efficiency of light emission by facilitating the movement of charge carriers. The molecular targets and pathways involved include interactions with other organic molecules and the formation of exciplexes, which are crucial for its optoelectronic applications .
類似化合物との比較
- 9-Phenyl-9H,9’H-[3,3’]bicarbazole
- 9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole
- 3,3’-Dimethyl-9H,9’H-1,1’-bicarbazole-2,2’-diol
Comparison: Compared to these similar compounds, 9H,9’H-[1,1’-Bicarbazole]-2,2’-diamine exhibits unique properties due to its specific molecular structure. The presence of the central nitrogen atom and the specific arrangement of the carbazole units contribute to its distinct electronic properties, making it particularly suitable for applications in organic electronics and materials science .
特性
分子式 |
C24H18N4 |
|---|---|
分子量 |
362.4 g/mol |
IUPAC名 |
1-(2-amino-9H-carbazol-1-yl)-9H-carbazol-2-amine |
InChI |
InChI=1S/C24H18N4/c25-17-11-9-15-13-5-1-3-7-19(13)27-23(15)21(17)22-18(26)12-10-16-14-6-2-4-8-20(14)28-24(16)22/h1-12,27-28H,25-26H2 |
InChIキー |
WCYUTBFLMCKXLS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)N)C4=C(C=CC5=C4NC6=CC=CC=C56)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



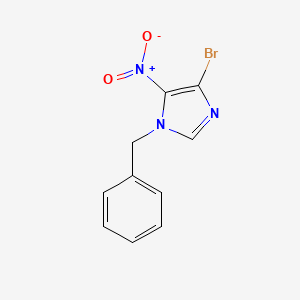
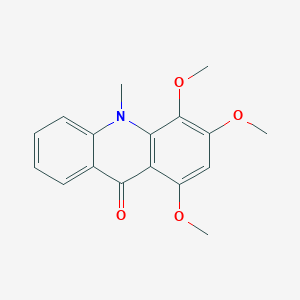
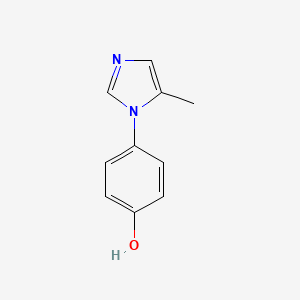
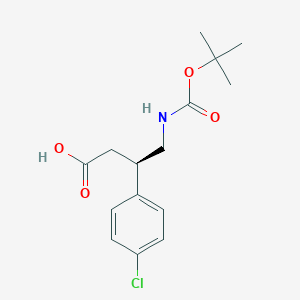
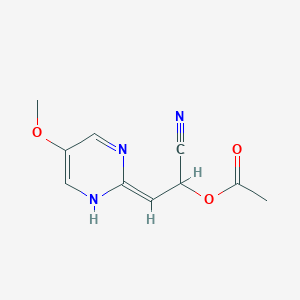
![5-(4-Cyanophenoxy)-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carbonitrile](/img/structure/B12928786.png)
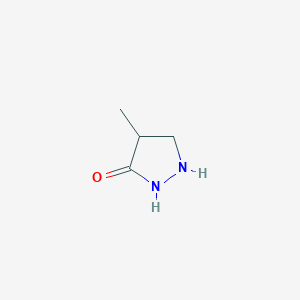
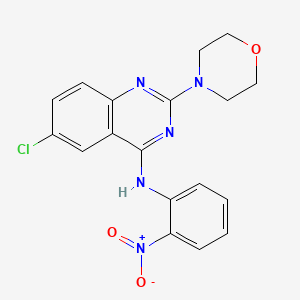

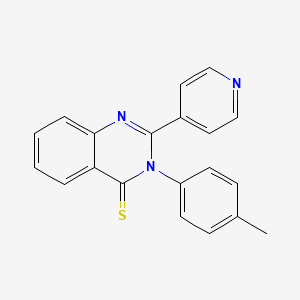
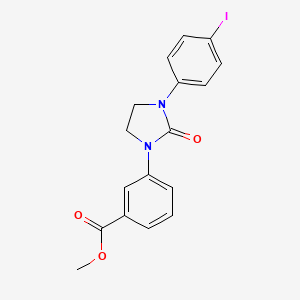
![1,10-bis(2-ethylsulfanylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12928828.png)

